molecular formula C17H15ClN2O3S2 B12178419 N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12178419
M. Wt: 394.9 g/mol
InChI Key: SXRFUSQNUAPZSA-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group, a thiophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiazole ring: This can be achieved by reacting a thiophenyl derivative with a suitable thioamide under acidic or basic conditions.

    Attachment of the acetamide group: This step involves the acylation of the thiazole intermediate with an acyl chloride or anhydride.

    Introduction of the chloro-dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the chloro-dimethoxyphenyl group is introduced to the acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: can be compared with other acetamides or thiazole derivatives.

    This compound: can be compared with other chloro-dimethoxyphenyl compounds.

Uniqueness

  • The unique combination of the chloro-dimethoxyphenyl group, thiophenyl group, and thiazolyl group in this compound may confer distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H15ClN2O3S2

Molecular Weight

394.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C17H15ClN2O3S2/c1-22-13-8-14(23-2)12(7-11(13)18)20-16(21)6-10-9-25-17(19-10)15-4-3-5-24-15/h3-5,7-9H,6H2,1-2H3,(H,20,21)

InChI Key

SXRFUSQNUAPZSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)C3=CC=CS3)Cl)OC

Origin of Product

United States

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